molecular formula C12H22N2O4 B1273458 tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 334872-14-9

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B1273458
M. Wt: 258.31 g/mol
InChI Key: KPVRHJIGNMLCHG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate is a chemical entity that appears to be related to various research areas, including the synthesis of pharmaceutical intermediates and the study of chemical reactions and molecular structures. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives is well-documented in the literature. For instance, the large-scale preparation of an intermediate for nicotinic acetylcholine receptor agonists involved a one-pot process with key transformations such as debenzylation and ring hydrogenation . Another study reported the synthesis of anti-inflammatory pyrrolidin-2-ones, which included the formation of a compound with a tert-butyl group and a methoxy(methyl)carbamoyl moiety . These methods could potentially be adapted for the synthesis of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized by spectroscopic methods such as NMR. For example, the conformation of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates was studied using 1H and 13C NMR spectra, revealing information about the conformational equilibrium of these compounds . Similarly, the structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate was elucidated, showing that the pyrrolidinone ring adopts an envelope conformation . These studies provide a framework for analyzing the molecular structure of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate.

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives with various reagents can lead to a variety of products. For instance, the reaction of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen yielded peroxidic intermediates, which could be further reacted with nucleophiles to produce substituted pyrroles . This indicates that tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate may also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. The crystal structure of related compounds, such as (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, revealed intermolecular hydrogen bonding patterns . Additionally, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular interactions . These findings can be used to infer the properties of tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate, such as solubility, melting point, and potential for forming crystals.

Scientific Research Applications

  • Synthesis and Biological Evaluation of Derivatives

    • Field : Organic Chemistry, Biochemistry
    • Application : Two derivatives of N-Boc piperazine were synthesized and characterized . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Methods : The compounds were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures were further confirmed by single crystal X-ray diffraction analysis .
    • Results : The compounds were found to be moderately active against several microorganisms .
  • Removal of Methyl tert-Butyl Ether

    • Field : Environmental Science
    • Application : The extensive use of methyl tert-butyl ether as a gasoline additive has produced environmental pollution globally due to its high solubility and recalcitrance . The development of technology for methyl tert-butyl ether removal has become a priority .
    • Methods : Single technologies have limitations that can be addressed through the combination of various processes . Adsorption and oxidation combined process is used to remove methyl tert-butyl ether .
    • Results : The integration of adsorption and oxidation processes is promising for efficient degradation of methyl tert-butyl ether .

Safety And Hazards

The compound is classified as a warning under the GHS Pictogram. It has hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding inhalation, contact with skin, and if swallowed .

properties

IUPAC Name

tert-butyl 2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-8-6-7-9(14)10(15)13(4)17-5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVRHJIGNMLCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

The title compound was prepared from (RS)-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester (14.8 g) and N,O-dimethylhydroxylamine.HCl (7.37 g) according to a procedure similar to that for Example 4.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
7.37 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CC Grimm, ET Champagne, SW Lloyd… - Cereal …, 2011 - Wiley Online Library
An extremely sensitive method for the analysis of 2‐acetyl‐1‐pyrroline (2AP) in rice, employing stir bar sorptive extraction (Twister) was studied. The Twister stir bar is placed in the …
Number of citations: 51 onlinelibrary.wiley.com
SQ Tang, M Leloire, S Schneider, J Mohr… - The Journal of …, 2020 - ACS Publications
Herein, we report the diastereoselective synthesis of a 3-amino-1,2,4-oxadiazine (AOXD) scaffold. The presence of a N–O bond in the ring prevents the planar geometry of the aromatic …
Number of citations: 2 pubs.acs.org
SQ Tang - 2019 - theses.hal.science
Heterocycles including two adjacent nitrogen atoms were very popular in medicinal chemistry. More particularly, the five-membered ring pyrazole, as well as both six-membered rings …
Number of citations: 2 theses.hal.science
GA Abernathy - 2012 - search.proquest.com
Plasminogen activator inhibitor-1 (PAI-1) is a mammalian protein involved in the regulation of fibrinolysis. Data indicate that PAI-1 up-regulation is associated with the pathogenesis of …
Number of citations: 1 search.proquest.com
BH Patel, AM Mason, H Patel… - The Journal of …, 2011 - ACS Publications
The synthesis of biologically active o-aminoalkyl resorcylates and related dihydroxyisoindolinones from functionalized α-amino acids without the use of phenolic protection is described. …
Number of citations: 31 pubs.acs.org
JM Salvant - 2019 - search.proquest.com
This dissertation concerns the development of methods to synthesize and study N 2-acyl-2-aminoimidazole ionophores inspired by the marine natural product, naamidine A. This …
Number of citations: 0 search.proquest.com
N Ma, Y Yao, BX Zhao, Y Wang, WC Ye, S Jiang
Number of citations: 0
SQ Tang - 2019 - theses.fr
Les hétérocycles présentant 2 atomes d’azote adjacents sont très populaires en chimie médicinale. Ainsi, le cycle à 5 de type pyrazole, ainsi que les cycles à 6 de type pyridazine et 1, 2…
Number of citations: 0 www.theses.fr

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